molecular formula C14H19N3 B5686819 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine

3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine

Cat. No.: B5686819
M. Wt: 229.32 g/mol
InChI Key: UOTOTPWWIZZLIP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine is a useful research compound. Its molecular formula is C14H19N3 and its molecular weight is 229.32 g/mol. The purity is usually 95%.
The exact mass of the compound 3,3-dimethyl-3,4-dihydro-1(2H)-isoquinolinone (1-methylethylidene)hydrazone is 229.157897619 g/mol and the complexity rating of the compound is 337. The solubility of this chemical has been described as 26.2 [ug/mL]. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name

3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H19N3/c1-10(2)16-17-13-12-8-6-5-7-11(12)9-14(3,4)15-13/h5-8H,9H2,1-4H3,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UOTOTPWWIZZLIP-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=NNC1=NC(CC2=CC=CC=C21)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H19N3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301320381
Record name 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

229.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Solubility

26.2 [ug/mL] (The mean of the results at pH 7.4)
Record name SID26660117
Source Burnham Center for Chemical Genomics
URL https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table
Description Aqueous solubility in buffer at pH 7.4

CAS No.

244608-47-7
Record name 3,3-dimethyl-N-(propan-2-ylideneamino)-4H-isoquinolin-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301320381
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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